molecular formula C11H16N4O B2801498 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1178939-41-7

1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2801498
CAS No.: 1178939-41-7
M. Wt: 220.276
InChI Key: PKCFJQJELMBNPA-UHFFFAOYSA-N
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Description

1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one is a compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile chemical properties and potential biological applications. This compound, in particular, has garnered interest due to its unique structure, which combines a triazole ring with a piperidine moiety, making it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazole intermediate.

    Formation of the Prop-2-en-1-one Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The triazole and piperidine rings can undergo substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenated compounds and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazole or piperidine rings.

Scientific Research Applications

1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring but differ in the position of nitrogen atoms and substituents.

    Piperidine Derivatives: Compounds containing the piperidine ring but with different functional groups attached.

Uniqueness: 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties

Biological Activity

1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O
Molecular Weight270.33 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The 4-methyltriazole moiety is known for its role in modulating enzyme activity and influencing cellular pathways. Research indicates that the compound may exhibit antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives containing the triazole ring have demonstrated efficacy against a range of bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Antitumor Activity

Research has highlighted the potential antitumor effects of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC₅₀ (µM)Reference
HeLa (cervical)15.0
MDA-MB-231 (breast)12.5
A549 (lung)20.0

The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers and symptoms associated with conditions like arthritis. The proposed mechanism involves inhibition of pro-inflammatory cytokines.

Case Study 1: Antitumor Efficacy

A study conducted on the impact of this compound on breast cancer cells revealed that treatment led to a significant decrease in cell viability compared to control groups. The study utilized the MTT assay to quantify cell proliferation and demonstrated that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, showcasing its potential as an antimicrobial agent.

Properties

IUPAC Name

1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-3-10(16)15-6-4-5-9(7-15)11-13-12-8-14(11)2/h3,8-9H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCFJQJELMBNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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